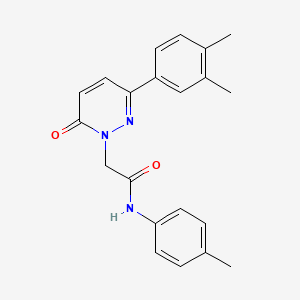![molecular formula C7H8N4 B14866467 1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine](/img/structure/B14866467.png)
1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds, making them of significant interest in various fields of research.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine typically involves the reaction of aminopyrazoles with 1,2-diketones under reflux conditions in acetic acid . This method ensures high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reaction conditions but often include derivatives with modified functional groups or additional ring structures .
Scientific Research Applications
1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are mediated by the compound’s unique structural features, which allow it to form stable complexes with its targets .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-B]pyridine: Similar in structure but with different ring fusion, leading to distinct chemical properties.
1H-Pyrazolo[4,3-C]pyridine: Another isomer with a different arrangement of nitrogen atoms, affecting its reactivity and biological activity.
1H-Pyrazolo[3,4-D]pyrimidine: A related compound with an additional nitrogen atom in the ring, offering unique applications in medicinal chemistry
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-4-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-1-5-2-9-4-7-6(5)3-10-11-7/h2-4H,1,8H2,(H,10,11) |
InChI Key |
RPLWGIFXJDBALX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=N1)NN=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


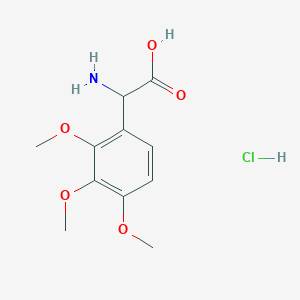

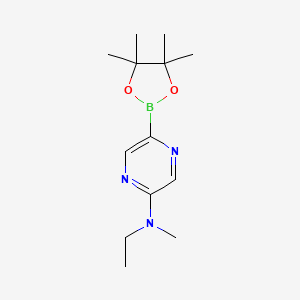
![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14866400.png)
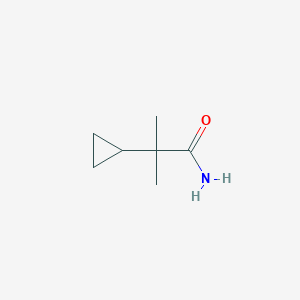

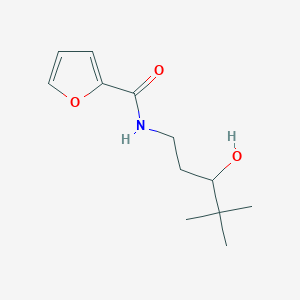
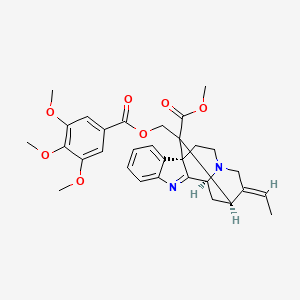
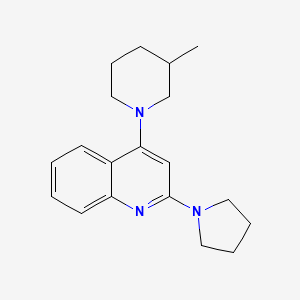
![rac-(4aR,8S,8aR)-6-(t-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B14866444.png)
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B14866448.png)


